molecular formula C18H24N2O3S2 B3020252 N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide CAS No. 2319891-53-5

N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B3020252
CAS No.: 2319891-53-5
M. Wt: 380.52
InChI Key: QWQAVQYFLXYUOX-UHFFFAOYSA-N
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Description

N-(4-(N-(2-Methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide is a synthetic organic compound provided for research purposes. This molecule features a molecular formula of C18H24N2O3S2 and a molecular weight of 380.52 g/mol . Its structure incorporates a thiophene heterocycle, a sulfonamide functional group, and an isobutyramide moiety, which are key pharmacophores often explored in medicinal chemistry for their potential to interact with biological targets . The presence of these groups makes this compound a valuable intermediate or candidate for investigative studies in drug discovery and chemical biology. Available data suggests the compound has computed properties including an XLogP3 of 3.6 and a polar surface area of 112 Ų, parameters that are relevant for understanding its drug-likeness and permeability in preclinical research . Researchers can utilize this chemical in the development of novel therapeutic agents, as a building block for more complex molecules, or as a standard in analytical method development. This product is strictly labeled For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

2-methyl-N-[4-[(2-methyl-2-thiophen-3-ylpropyl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S2/c1-13(2)17(21)20-15-5-7-16(8-6-15)25(22,23)19-12-18(3,4)14-9-10-24-11-14/h5-11,13,19H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQAVQYFLXYUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps. One common approach is to start with the thiophene derivative, which undergoes alkylation to introduce the 2-methyl-2-(thiophen-3-yl)propyl group. This intermediate is then reacted with a sulfonamide derivative to form the sulfamoyl group. Finally, the phenyl ring is functionalized with an isobutyramide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets. The thiophene ring and sulfamoyl group are believed to play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Variations

The compound shares a core sulfamoylphenyl-isobutyramide framework with analogs reported in the literature. Below is a comparative analysis based on substituent modifications and physicochemical properties:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide Not provided C₁₈H₂₄N₂O₃S₂ ~380.5 (calc.) 2-methyl-2-(thiophen-3-yl)propyl sulfamoyl chain
N-(4-(N-propyl-N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)isobutyramide 1234860-38-8 C₁₈H₂₄N₂O₃S₂ 380.5 Propyl and thiophen-3-ylmethyl sulfamoyl chain
N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide 946356-65-6 C₁₈H₂₅N₃O₃S₂ 395.5 Dimethylaminoethyl-thiophene sulfamoyl chain

Key Observations :

Sulfamoyl Chain Flexibility: The target compound features a bulkier 2-methylpropyl group, which may increase steric hindrance compared to the simpler propyl chain in or the dimethylaminoethyl group in .

Polarity: The dimethylamino group in introduces basicity and polarity, likely improving aqueous solubility relative to the hydrophobic methylpropyl substituent in the target compound.

Hypothetical Pharmacological Implications

While direct biological data for the target compound are unavailable, analogs with sulfonamide moieties are frequently explored as antimicrobial agents or kinase inhibitors. For example:

  • Antimicrobial Activity : Sulfonamide-containing pyrazole derivatives (e.g., compounds in ) demonstrated activity against bacterial and fungal strains, suggesting that the thiophene-sulfonamide scaffold in the target compound may share similar mechanisms.
  • Kinase Inhibition : Patent literature highlights sulfonamide derivatives (e.g., SAR245409 and XL-765) as PI3K/mTOR inhibitors. The target compound’s sulfamoyl group and aromatic system align with structural motifs common in kinase-targeting drugs.

Biological Activity

N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound’s biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O3S2C_{18}H_{24}N_{2}O_{3}S_{2}. The compound includes:

  • Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
  • Sulfamoyl Group : Known for its role in various pharmacological activities, particularly in antibacterial agents.
  • Isobutyramide Moiety : Imparts stability and solubility, enhancing the compound's bioavailability.

Preliminary studies suggest that this compound may interact with specific enzymes or receptors, influencing biological pathways relevant to various disease processes. Notably, its structural components allow it to potentially exhibit:

  • Antimicrobial Activity : The sulfamoyl group is associated with antibacterial properties, making this compound a candidate for further exploration as an antibiotic.
  • Anticancer Potential : The unique combination of functional groups may allow for interactions with cancer cell pathways, although specific studies are still needed to confirm this activity.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Thiophene DerivativesContains thiophene ringsVaried biological activities
SulfonamidesFeature sulfonamide groupsEstablished use in antibiotics
IsobutyramidesContains isobutyramide moietyPotential applications in pharmaceuticals

This table illustrates how the distinct combination of functional groups in this compound may confer unique biological activities compared to similar compounds.

Case Studies and Experimental Data

Research into the biological activity of this compound has primarily focused on its synthesis and preliminary biological evaluations. Here are key findings from recent studies:

  • Synthesis and Purification : The compound is synthesized through a multi-step process involving alkylation and amide coupling reactions. Optimizing reaction conditions has been crucial for achieving high yields and purity.
  • Biological Assays : Initial screenings have indicated potential antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are being evaluated to determine efficacy .
  • In Vitro Studies : Cell line experiments have shown that the compound may influence cell proliferation rates, suggesting a possible role in cancer therapy .

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

  • Detailed Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects will be critical.
  • In Vivo Studies : Animal models should be used to assess the pharmacokinetics and therapeutic potential of the compound.
  • Structural Modifications : Exploring derivatives of this compound could enhance its biological activity or reduce toxicity, leading to more effective therapeutic agents.

Q & A

Basic: What synthetic strategies are recommended for constructing the sulfamoyl-phenyl-isobutyramide core of this compound?

The synthesis of the sulfamoyl-phenyl-isobutyramide scaffold can be approached via sequential functionalization of the phenyl ring. A validated method involves:

  • Step 1 : Sulfamoylation of 4-aminophenyl derivatives using sulfamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Step 2 : Amidation with isobutyryl chloride in the presence of a base (e.g., triethylamine) to introduce the isobutyramide group .
  • Step 3 : Alkylation of the sulfamoyl nitrogen with 2-methyl-2-(thiophen-3-yl)propyl bromide, optimized via SN2 reaction in DMF at 60°C .
    Key Consideration : Monitor regioselectivity during sulfamoylation using HPLC-MS to avoid N,N-disubstitution byproducts .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • HPLC-MS : To confirm molecular weight (expected m/z ~459.6) and detect impurities (<1% threshold) .
  • NMR :
    • ¹H NMR : Identify thiophene protons (δ 7.2–7.5 ppm) and isobutyramide methyl groups (δ 1.2–1.4 ppm) .
    • ¹³C NMR : Verify sulfonamide carbonyl resonance (δ ~165 ppm) .
  • Elemental Analysis : Match experimental C/H/N/S ratios to theoretical values (e.g., C: 60.11%, H: 6.36%, N: 9.14%, S: 6.97%) .

Advanced: What structural features of this compound suggest potential kinase inhibition activity, and how can this be experimentally tested?

The compound’s sulfamoyl-phenyl group and thiophene moiety resemble PI3K/mTOR inhibitors (e.g., gedatolisib, SAR245409) that bind to the ATP pocket via hydrogen bonding and hydrophobic interactions . To assess activity:

  • In Vitro Kinase Assay : Screen against PI3K isoforms (α/β/γ/δ) using ADP-Glo™ Kinase Assay.
  • Docking Studies : Compare binding poses with co-crystallized inhibitors (e.g., PDB: 4LZB) to identify critical interactions (e.g., sulfamoyl oxygen with Lys802 in PI3Kγ) .
  • Counter-Screen : Test selectivity against off-target kinases (e.g., EGFR, VEGFR2) to rule out promiscuity .

Advanced: How can researchers resolve contradictions in enzymatic inhibition data observed across different pH conditions?

Contradictory IC50 values may arise from pH-dependent protonation of the sulfamoyl group. Address this by:

  • pKa Determination : Use potentiometric titration to measure sulfamoyl NH acidity (expected pKa ~8.5) .
  • pH-Rate Profiling : Perform kinase assays across pH 6.0–9.0 to correlate inhibition with ionization state.
  • X-ray Crystallography : Resolve ligand-bound structures at varying pH to visualize protonation-dependent binding modes .

Advanced: What strategies optimize bioavailability given the compound’s high molecular weight (g/mol)?

  • LogP Reduction : Introduce polar groups (e.g., hydroxyl, morpholine) via modification of the isobutyramide or thiophene moieties while maintaining potency .
  • Prodrug Design : Mask the sulfamoyl group as a tert-butyl carbamate, which cleaves in vivo via esterases .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility (>50 µM target) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for CNS penetration?

  • Key Modifications :
    • Replace the thiophene with a fluorinated aromatic ring to improve blood-brain barrier (BBB) permeability .
    • Reduce hydrogen bond donors (e.g., replace sulfamoyl with sulfonamide) to lower polar surface area (<90 Ų) .
  • In Silico Screening : Predict BBB penetration using QSAR models (e.g., Volsurf+ descriptors) .
  • In Vivo Validation : Measure brain-to-plasma ratio in rodent models after IV administration .

Advanced: What analytical methods are critical for detecting degradation products under accelerated stability conditions?

  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light.
  • LC-HRMS : Identify degradation products (e.g., hydrolysis of isobutyramide to carboxylic acid; m/z +16 Da) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .

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